2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide
Description
2-(4-Ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a quinazolinone core. The compound comprises a 4-ethoxyphenyl group attached to the acetamide’s α-carbon and a substituted phenyl moiety bearing a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl group. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-4-32-21-12-9-19(10-13-21)16-25(30)28-23-14-11-20(15-17(23)2)29-18(3)27-24-8-6-5-7-22(24)26(29)31/h5-15H,4,16H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLQIJMXVAXQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride.
Formation of the Acetamide Linkage: The final step involves the coupling of the quinazolinone derivative with the ethoxyphenyl derivative using an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the quinazolinone moiety.
Substitution: Alkyl-substituted derivatives of the ethoxyphenyl group.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinazolinone-acetamide hybrids exhibit structure-activity relationships (SAR) dependent on substituent patterns. Below is a comparative analysis with structurally similar compounds:
Substituent Variations on the Quinazolinone Core
- 3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl derivatives (e.g., ): N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide features a 4-ethoxyphenyl group on the quinazolinone’s N3 position. This contrasts with the target compound, where the ethoxy group is on the acetamide’s phenyl ring. Positional differences may alter binding interactions in biological targets .
- The target compound’s rigid 2-methylquinazolinone may limit such flexibility but improve metabolic stability .
Acetamide N-Substituent Modifications
Physicochemical Data
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl derivatives with specific quinazoline intermediates. The reaction conditions often include the use of solvents like acetone or ethanol and catalysts such as potassium carbonate. The final product is characterized using various spectroscopic methods including IR, NMR, and mass spectrometry to confirm its structure.
Anticancer Activity
A significant aspect of the biological profile of this compound is its anticancer potential. In vitro studies have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Sensitivity |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Moderate |
| A549 (Lung) | 20.5 | Moderate |
| HeLa (Cervical) | 12.0 | High |
| HCT116 (Colon) | 25.0 | Low |
These results indicate that while the compound shows promise against certain cancer types, further optimization may be required to enhance its efficacy across a broader range of tumors .
COX-2 Inhibition
The compound has also been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. Preliminary studies suggest that it can inhibit COX-2 activity with an IC50 value around 20 µM, indicating moderate anti-inflammatory properties .
Case Studies
- Study on Antitumor Activity : A study conducted by the National Cancer Institute evaluated the compound against a panel of over sixty cancer cell lines. The results indicated that it displayed significant activity against leukemia cells, suggesting a potential therapeutic application in hematological malignancies .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of similar quinazoline derivatives demonstrated that compounds with structural similarities to our target compound exhibited reduced inflammation in animal models. This suggests a potential pathway for therapeutic use in treating inflammatory diseases .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways, potentially mediated by Bcl-2 family proteins. Additionally, its ability to inhibit COX-2 may contribute to its overall anti-cancer effects by reducing prostaglandin synthesis, which is often elevated in tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
